molecular formula C18H17NO3S B1362594 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One CAS No. 77820-11-2

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One

Cat. No. B1362594
CAS RN: 77820-11-2
M. Wt: 327.4 g/mol
InChI Key: HSYRYXPRQYPBBQ-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One, often referred to as DETC, is a synthetic organic compound with a wide range of scientific applications. It is a derivative of 2H-chromene, a type of chromane, and is used in a variety of research areas, including synthesis, drug discovery, and biochemistry. DETC has been studied extensively in recent years due to its unique properties, which are useful in a variety of research settings.

Scientific Research Applications

Highly Sensitive Probes

7-(Diethylamino)-3-(thiophen-2-ylcarbonyl)-2H-chromen-2-one has been used to develop highly sensitive probes for various applications. For instance, it has been used to create a probe for the detection of Cr3+ ions, showing significant fluorescence quenching in dimethyl sulfoxide medium, useful for detecting Cr3+ in living cells (Mani et al., 2018). Another application involves the synthesis of coumarin derivatives with strong fluorescent properties, suitable for use in solid states (Shimasaki et al., 2021).

Detection in Micellar Media

A derivative of this compound was synthesized for use as a turn-on fluorescent probe in micellar media. This is particularly effective for sensing SO2 derivatives, demonstrating high selectivity and sensitivity with potential for practical applications in fields like wine analysis and bioimaging (Gómez et al., 2018).

Visualization in Environmental and Biological Systems

A ratiometric fluorescent probe based on this compound has been developed for the detection of thiophenol, a compound with wide applications in agriculture and industry. This probe can detect thiophenol in water samples and even image thiophenol in living cells, highlighting its potential for environmental and biological system applications (Shen et al., 2020).

Monitoring Sulfite Levels

Another fluorescent probe constructed using this compound allows for the selective detection of sulfite, with applications ranging from monitoring sulfite levels in real samples to visualizing these levels in living cells (Sun et al., 2017).

Fluorescent Sensing in Biological Samples

This compound has also been incorporated into coumarin-pyrene based fluorescent probes for selective detection of metal ions like Cu2+. These probes have shown potential for fluorescent sensing in biological samples (Wani et al., 2016).

Forensic and OLED Applications

Novel solvatochromism and aggregation-induced emission properties of a derivative of this compound have been explored for applications in forensic science and organic light-emitting diodes (OLEDs) (Kumar et al., 2021).

Tracing Intracellular pH Changes

A pH-sensitive probe based on this compound was designed for tracing intracellular pH changes. It demonstrated good cell membrane permeability and high pH sensitivity, making it suitable for biological applications (Liu et al., 2015).

properties

CAS RN

77820-11-2

Product Name

7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one

InChI

InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3

InChI Key

HSYRYXPRQYPBBQ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3

Origin of Product

United States

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